Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
CAS No.: 125208-06-2
Cat. No.: VC20864475
Molecular Formula: C10H10BrN3O2
Molecular Weight: 284.11 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate - 125208-06-2](/images/no_structure.jpg)
Specification
CAS No. | 125208-06-2 |
---|---|
Molecular Formula | C10H10BrN3O2 |
Molecular Weight | 284.11 g/mol |
IUPAC Name | ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate |
Standard InChI | InChI=1S/C10H10BrN3O2/c1-3-16-10(15)7-5(2)13-9-8(7)14-6(11)4-12-9/h4H,3H2,1-2H3,(H,12,13) |
Standard InChI Key | ZYRHBUINOLXYSO-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(NC2=NC=C(N=C12)Br)C |
Canonical SMILES | CCOC(=O)C1=C(NC2=NC=C(N=C12)Br)C |
Introduction
Chemical Identity and Structural Properties
Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate belongs to the pyrrolopyrazine family, specifically featuring a pyrrole ring fused to a pyrazine ring. The compound is characterized by several key functional groups, including a bromine atom at position 2, a methyl group at position 6, and an ethyl carboxylate group at position 7 of the core structure .
Identification Data
The compound is uniquely identified through several standardized chemical identifiers as shown in Table 1:
Parameter | Value |
---|---|
CAS Number | 125208-06-2 |
Molecular Formula | C₁₀H₁₀BrN₃O₂ |
Molecular Weight | 284.11 g/mol |
IUPAC Name | Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate |
InChI Key | ZYRHBUINOLXYSO-UHFFFAOYSA-N |
PubChem CID | 14416340 |
Table 1: Chemical identifiers of Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Physicochemical Properties
The compound exhibits distinctive physicochemical properties that influence its behavior in biological systems and chemical reactions, as detailed in Table 2:
Property | Value |
---|---|
Physical State | Solid |
Exact Mass | 282.99564 Da |
XLogP3-AA | 2 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 3 |
Topological Polar Surface Area | 67.9 Ų |
Heavy Atom Count | 16 |
Complexity | 277 |
Table 2: Physicochemical properties of Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Structural Characteristics
Core Structure
The core structure of Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate consists of a pyrrole ring fused to a pyrazine ring, creating the pyrrolopyrazine scaffold. This bicyclic heterocyclic system provides a rigid framework that serves as an important pharmacophore in medicinal chemistry .
Functional Groups
The compound features several key functional groups that contribute to its chemical reactivity and potential biological activities:
-
A bromine atom at position 2 of the pyrazine ring, which serves as a potential site for chemical modifications through cross-coupling reactions .
-
A methyl group at position 6 of the pyrrole ring, which can influence the electronic properties and lipophilicity of the molecule .
-
An ethyl carboxylate group at position 7 of the pyrrole ring, which can undergo various transformations including hydrolysis, reduction, and amidation reactions .
-
A secondary amine (NH) at position 5, serving as a hydrogen bond donor in potential interactions with biological targets .
These functional groups create a versatile chemical scaffold that can be modified to optimize pharmacological properties in drug discovery efforts.
Synthesis Methods
General Synthetic Approaches for Pyrrolopyrazines
The synthesis of pyrrolopyrazine derivatives, including Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate, can be accomplished through several established methodologies. One notable approach involves the Sonogashira coupling reaction using palladium catalysts, as documented in research by Bakherad et al. .
The general synthetic scheme involves:
-
Halogenated pyrazine precursors
-
Coupling reactions with appropriate alkyne derivatives
-
Cyclization reactions to form the fused pyrrole ring
-
Functional group modifications to introduce specific substituents
Biological Activities and Applications
Kinase Inhibition Properties
Pyrrolopyrazine derivatives have been investigated as inhibitors of various kinases, including:
-
Fibroblast growth factor receptors (FGFRs)
-
Cyclin-dependent kinases (CDKs)
-
JAK3 kinase
-
p38 MAP kinase
A study by researchers identified several potent FGFR kinase inhibitors based on the pyrrolopyrazine scaffold, demonstrating high selectivity and favorable metabolic properties. These findings highlight the potential of compounds like Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate in targeted cancer therapy approaches .
Structure-Activity Relationships
Key Structural Features Affecting Activity
Research on pyrrolopyrazine derivatives has revealed several structure-activity relationships that may be relevant to understanding the potential biological activities of Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate:
-
The presence of the bromine at position 2 may serve as a chemical handle for further modifications or contribute directly to binding interactions with biological targets.
-
The methyl group at position 6 can enhance lipophilicity and potentially influence membrane permeability.
-
The ethyl carboxylate group at position 7 may participate in hydrogen bonding interactions with target proteins.
-
The NH group at position 5 can serve as a hydrogen bond donor in interactions with biological targets .
Related Compounds and Derivatives
Structural Analogues
Several structurally related compounds have been identified and studied, including:
-
Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (CAS: 1422772-79-9), which differs in the absence of the methyl group at position 6 and has a methyl ester instead of ethyl ester .
-
Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (CAS: 1172943-37-1), which has a methyl ester instead of ethyl ester .
-
Ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate, which lacks the bromine substituent at position 2.
These structural analogues provide important opportunities for comparative studies to understand the impact of specific substituents on physical, chemical, and biological properties.
Table 3: Commercial availability of Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Future Research Directions
Synthetic Methodology Development
The development of more efficient and versatile synthetic approaches to access Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate and its analogues remains an important area for future research. Innovations in this area could facilitate the preparation of diverse libraries of compounds for biological screening.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume